molecular formula C16H14N2O3 B2528914 Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 179686-30-7

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B2528914
CAS No.: 179686-30-7
M. Wt: 282.299
InChI Key: XIJVGCYRIIUFKS-UHFFFAOYSA-N
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Description

The compound “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” is a pharmaceutical building block . It has a molecular formula of C14H16N2O5 and a molecular weight of 292.2908 .


Synthesis Analysis

While specific synthesis methods for “Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate” are not available, related compounds such as “Substituted 3,4-dihydroquinoxaline-2 (1H) -one” have been studied . The synthesis of these compounds often involves complex organic reactions .


Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester” include a molecular weight of 292.2908 . More specific properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Synthesis and Hydrolysis Studies

Research has explored the synthesis and hydrolysis of compounds related to Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. For instance, Iwanami et al. (1964) investigated the hydrolysis of various compounds, including 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, related to the this compound structure (Iwanami et al., 1964).

Kornblum Reaction in Synthesis

Mamedov et al. (2002) developed a method for synthesizing 3-benzoyl-2-oxo-1,2-dihydroquinoxaline, a compound related to this compound, by employing the Kornblum reaction (Mamedov et al., 2002).

Novel Amide Synthesis via Photolysis

Carlock et al. (1977) reported a noteworthy improvement in the synthesis of amides of indole-3-carboxylic acid, including structures related to this compound, via the photolysis of 3-diazo-4-oxo-3,4-dihydroquinoline (Carlock et al., 1977).

Structural Analysis through NMR and UV Spectra

Mondelli and Merlini (1966) conducted studies on NMR and UV spectra of certain derivatives, including those related to this compound, to understand tautomeric equilibria and the impact of solvent and heterocycle nature (Mondelli & Merlini, 1966).

Research in Electrochemical Detoxification

Pulgarin et al. (1994) explored the electrochemical detoxification of a 1,4-benzoquinone solution in wastewater treatment, contributing to the understanding of oxidation processes relevant to compounds like this compound (Pulgarin et al., 1994).

Properties

IUPAC Name

benzyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVGCYRIIUFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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